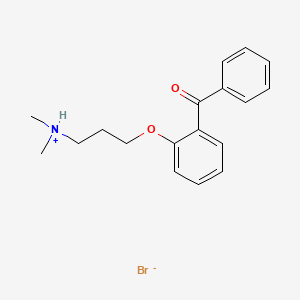
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide is an organic compound with the molecular formula C18H21NO2.BrH. It is a derivative of benzophenone, featuring a dimethylamino group and a propoxy linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide typically involves the reaction of benzophenone with 3-(dimethylamino)propyl chloride in the presence of a base, followed by hydrobromic acid treatment to form the hydrobromide salt. The reaction conditions often include:
Solvent: Commonly used solvents include ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Base: Bases such as sodium hydroxide or potassium carbonate are used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include:
Continuous flow reactors: To ensure consistent reaction conditions and scalability.
Purification steps: Techniques such as recrystallization or chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group or the benzophenone core.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation products: Ketones or carboxylic acids.
Reduction products: Alcohols.
Substitution products: Various substituted benzophenone derivatives.
Scientific Research Applications
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding to active sites: Inhibiting or activating specific enzymes.
Modulating signaling pathways: Affecting cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
4-(3-(Dimethylamino)propoxy)-2-hydroxybenzophenone: A similar compound with a hydroxyl group on the benzophenone core.
2-(3-(Dimethylamino)propoxy)benzylamine: Another related compound with an amine group instead of a ketone
Uniqueness
2-(3-(Dimethylamino)propoxy)benzophenone hydrobromide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a dimethylamino group and a propoxy linkage on the benzophenone core makes it a versatile compound for various applications .
Properties
CAS No. |
10429-25-1 |
|---|---|
Molecular Formula |
C18H22BrNO2 |
Molecular Weight |
364.3 g/mol |
IUPAC Name |
3-(2-benzoylphenoxy)propyl-dimethylazanium;bromide |
InChI |
InChI=1S/C18H21NO2.BrH/c1-19(2)13-8-14-21-17-12-7-6-11-16(17)18(20)15-9-4-3-5-10-15;/h3-7,9-12H,8,13-14H2,1-2H3;1H |
InChI Key |
AWJXDAOBZRRZPQ-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCCOC1=CC=CC=C1C(=O)C2=CC=CC=C2.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B13746822.png)
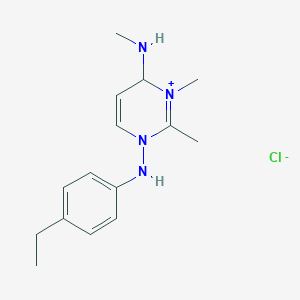
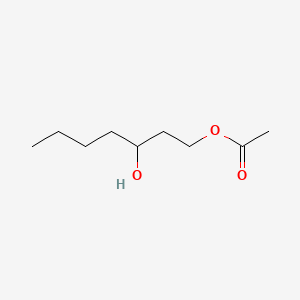
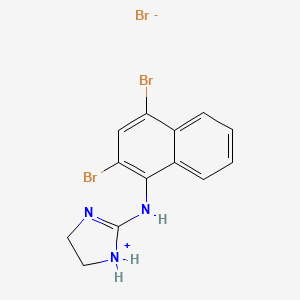
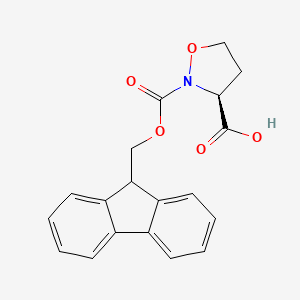

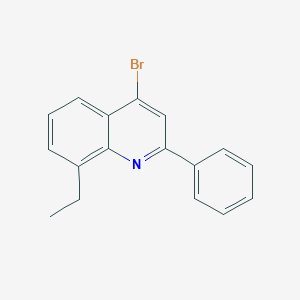
![2-Naphthalenyl[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate](/img/structure/B13746851.png)
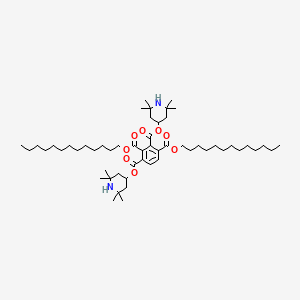
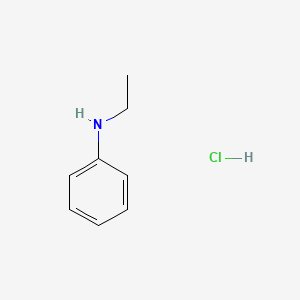
![Tetraethylammonium bis[malonato-(2-)]borate](/img/structure/B13746878.png)
![[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13746887.png)
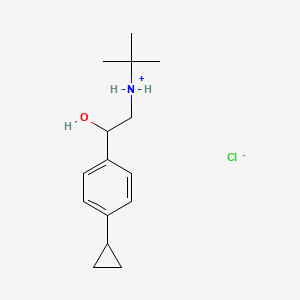
![2-Methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-beta-alaninate](/img/structure/B13746901.png)
